molecular formula C12H15NO B3064790 (1-Isopropyl-1H-indol-6-yl)methanol CAS No. 202745-77-5

(1-Isopropyl-1H-indol-6-yl)methanol

Cat. No.: B3064790
CAS No.: 202745-77-5
M. Wt: 189.25 g/mol
InChI Key: GMZLJGSFSROWDH-UHFFFAOYSA-N
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Description

(1-Isopropyl-1H-indol-6-yl)methanol is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and synthetic drugs. This compound features an indole core substituted with an isopropyl group at the nitrogen atom and a methanol group at the 6-position of the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isopropyl-1H-indol-6-yl)methanol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. In this method, aryl hydrazines react with ketones under acidic conditions to form indoles. The subsequent N-alkylation of the indole with isopropyl halides yields this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by N-alkylation. The reaction conditions are optimized to ensure high yields and purity of the final product. Microwave irradiation is often employed to accelerate the reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(1-Isopropyl-1H-indol-6-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding indoline derivative.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Formation of (1-Isopropyl-1H-indol-6-yl)aldehyde or (1-Isopropyl-1H-indol-6-yl)carboxylic acid.

    Reduction: Formation of (1-Isopropyl-1H-indoline-6-yl)methanol.

    Substitution: Formation of halogenated or nitro-substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of (1-Isopropyl-1H-indol-6-yl)methanol involves its interaction with various molecular targets and pathways. The indole core can mimic the structure of natural ligands, allowing it to bind to specific receptors and enzymes. This binding can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.

    Tryptophan: An essential amino acid that contains an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan with an indole structure.

Uniqueness

(1-Isopropyl-1H-indol-6-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the nitrogen atom and the methanol group at the 6-position differentiates it from other indole derivatives and influences its reactivity and interactions with biological targets .

Properties

IUPAC Name

(1-propan-2-ylindol-6-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9(2)13-6-5-11-4-3-10(8-14)7-12(11)13/h3-7,9,14H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZLJGSFSROWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C1C=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651906
Record name [1-(Propan-2-yl)-1H-indol-6-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202745-77-5
Record name [1-(Propan-2-yl)-1H-indol-6-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 0.250 g (1.15 mmole) of 6-carbomethoxy-1-(2-propyl)indole in 2 mL of anhydrous tetrahydrofuran was added dropwise to a stirring slurry of lithium aluminum hydride (52.4 mg 1.38 mmole) in 7 mL of anhydrous tetrahydrofuran under argon at 0° C. and then stirred at 25° C. for 45 min. The solution was cooled to 0° C. and 0.340 mL of methanol was added dropwise, followed by 0.58 mL of 1N sodium hydroxide solution. The slurry was stirred at 25° C. for 15 min. The white precipitate was filtered through celite, and the solution concentrated. The residue was suspended in 20 mL of ethyl acetate and 20 mL of water. The layers were separated. The aqueous layer was back-extracted with ethyl acetate and both ethyl acetate layers were combined and dried over magnesium sulfate. Concentration gave 6-hydroxymethyl-1-(2-propyl)indole as an oil (214 mg).
Quantity
0.25 g
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52.4 mg
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2 mL
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7 mL
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0.34 mL
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0.58 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a 0° C. solution of methyl 1-isopropyl-1H-indole-6-carboxylate (0.50 g, 2.30 mmol) in THF (5 mL) was added 1M lithium borohydride in THF (6.90 mL, 6.90 mmol). After stirring at rt for 96 h, quenched with MeOH and let stir for 1 h. The reaction mixture was concentrated, partitioned between saturated sodium bicarbonate and EtOAc, washed with H2O and brine, dried with Na2SO4, and concentrated. The crude compound was chromatographed to give the desired product.
Quantity
0.5 g
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5 mL
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6.9 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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